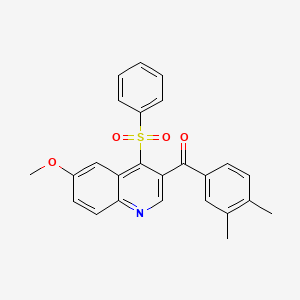

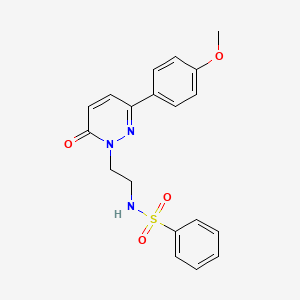

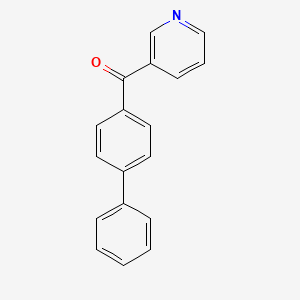

(3,4-Dimethylphenyl)(6-methoxy-4-(phenylsulfonyl)quinolin-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (3,4-Dimethylphenyl)(6-methoxy-4-(phenylsulfonyl)quinolin-3-yl)methanone is a derivative of the tetrahydroquinoline (THQ) moiety . It was synthesized in a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as commercial starting reagents through a sequence of Povarov cycloaddition reaction/N-furoylation processes . These types of derivatives are known as relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .

Molecular Structure Analysis

The molecular formula of(3,4-Dimethylphenyl)(6-methoxy-4-(phenylsulfonyl)quinolin-3-yl)methanone is C25H21NO3S . The average mass is 415.504 Da and the monoisotopic mass is 415.124207 Da .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Properties

- The study by Shindo et al. (1989) details the formation and properties of cyclohepta[b]quinoxalines, which share structural similarities with quinoline derivatives. This research demonstrates the intricate reactions involved in synthesizing complex quinoline structures, hinting at the diverse chemical manipulations possible with compounds like "(3,4-Dimethylphenyl)(6-methoxy-4-(phenylsulfonyl)quinolin-3-yl)methanone" (Shindo, Ishikawa, & Nozoe, 1989).

Advanced Material Development

- A novel difluoro aromatic ketone monomer was developed to prepare poly(arylene ether sulfone)s (PAES) bearing pendant groups. This study by Shi et al. (2017) is an example of how complex ketones are foundational in creating materials with specific properties such as hydroxide conductivity and alkaline stability, relevant to energy and environmental applications (Shi et al., 2017).

Biological Activity and Drug Synthesis

- The synthesis of metabolites related to ethyl quinoline carboxylate demonstrates the utility of complex quinolines in generating biologically active compounds, as explored by Mizuno et al. (2006). Such research underscores the potential of "(3,4-Dimethylphenyl)(6-methoxy-4-(phenylsulfonyl)quinolin-3-yl)methanone" derivatives in drug development and understanding drug metabolism (Mizuno et al., 2006).

Novel Fluorophores

- Hirano et al. (2004) discovered a novel fluorophore with strong fluorescence across a wide pH range, derived from a quinolone structure similar to that of "(3,4-Dimethylphenyl)(6-methoxy-4-(phenylsulfonyl)quinolin-3-yl)methanone". This highlights the compound's potential in biomedical analysis and fluorescent labeling, offering insights into new diagnostic tools and research methodologies (Hirano et al., 2004).

Propiedades

IUPAC Name |

[4-(benzenesulfonyl)-6-methoxyquinolin-3-yl]-(3,4-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4S/c1-16-9-10-18(13-17(16)2)24(27)22-15-26-23-12-11-19(30-3)14-21(23)25(22)31(28,29)20-7-5-4-6-8-20/h4-15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBDFQFRBORIPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=CC=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(1H-imidazol-1-yl)propyl)-2,3-dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2425121.png)

![2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2425126.png)

![2-(3-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2425142.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide](/img/structure/B2425144.png)